2-(Benzofuran-2-YL)acetic acid
CAS No.: 62119-70-4
Cat. No.: VC2033998
Molecular Formula: C10H8O3
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62119-70-4 |
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Molecular Formula | C10H8O3 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | 2-(1-benzofuran-2-yl)acetic acid |
Standard InChI | InChI=1S/C10H8O3/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12) |
Standard InChI Key | ZYIXXVCNAOYWQA-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(O2)CC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)CC(=O)O |
Introduction
Chemical Identity and Structural Properties
2-(Benzofuran-2-YL)acetic acid is an organic compound characterized by a benzofuran moiety attached to an acetic acid group. This arrangement creates a unique molecular architecture with distinct chemical and biological properties.
Basic Chemical Information
Parameter | Details |
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Chemical Formula | C₁₀H₈O₃ |
Molecular Weight | 176.17 g/mol |
CAS Number | 62119-70-4 |
IUPAC Name | 2-(1-benzofuran-2-yl)acetic acid |
Common Synonyms | Benzofuran-2-ylacetic acid, 2-Benzofuranacetic acid |
Standard InChI | InChI=1S/C10H8O3/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12) |
InChIKey | ZYIXXVCNAOYWQA-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(O2)CC(=O)O |
The structure consists of a benzofuran ring system with an acetic acid side chain attached at the 2-position of the furan ring. This arrangement confers specific chemical reactivity patterns and biological interactions .
Synthesis Methodologies
Several synthetic approaches have been developed for the preparation of 2-(Benzofuran-2-YL)acetic acid, each with distinct advantages and applications.
Multi-step Strategy
One of the most efficient synthesis methods involves a multi-step strategy utilizing butynol. The reaction sequence begins by forming methyl ketone through the combination of commercially available bromoacetone and salicylic aldehyde. Under basic conditions, these reagents are heated to produce methyl ketone in yields of up to 61% at scales reaching 5.7 grams .
For the subsequent Willgerodt–Kindler rearrangement, sulfur serves as the reagent while morpholine functions as both base and solvent. This process yields thioamide at a scale of 4 grams with a yield of 66% after crystallization from ethanol. The hydrolysis of this compound proceeds efficiently using aqueous ethanol, achieving yields of 81% at milligram scale and 90% at gram scale after acid-base extractions .
Catalytic Approaches
Modern synthetic methods employ various catalysts to enhance efficiency and selectivity. Recent developments include:
Rhodium-Catalyzed Synthesis
Rhodium-based catalysts have been effectively employed in the synthesis of benzofuran derivatives. The synthetic pathway typically involves four main steps: C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination. This approach yields substituted benzofuran heterocycles in yields ranging from 30–80% .
Gold and Silver Catalysis
Gold-promoted catalysis has emerged as an effective strategy for benzofuran synthesis. Using catalysts such as JohnPhosAuCl/AgNTf₂ with Ph₂SiF₂ additives in dichloroethane has produced moderate to good yields. The mechanism involves formation of gold-alkyne complexes, followed by nucleophilic attack, sigmatropic rearrangement, aromatization, and condensation .
Lewis Acid-Based Catalysis
Lewis acid catalysts facilitate benzofuran synthesis through intramolecular cyclization. This approach offers efficient yields (75–91%) and has been applied to generate biologically active compounds, including naturally occurring eustifoline D analogues .
Scale-Up Considerations
A significant advantage of certain synthetic routes for 2-(Benzofuran-2-YL)acetic acid is their scalability. The multi-step strategy described in Section 2.1 demonstrates gram-scale synthesis capabilities, making it suitable for both laboratory research and potential industrial applications. The ability to synthesize key precursors on a gram scale enables the production of sufficient quantities for comprehensive biological studies .
Structure-Activity Relationships
Understanding the relationship between the structure of 2-(Benzofuran-2-YL)acetic acid derivatives and their biological activities is crucial for rational drug design.
Key Structural Features
Several structural elements appear to influence bioactivity:
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Benzofuran Core: The benzofuran ring system serves as the fundamental scaffold responsible for many biological activities .
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Position 2 Substitution: The acetic acid group at position 2 of the benzofuran ring is crucial for activity. Preliminary studies on related benzofuran compounds suggest that the ester group at the C-2 position is a key site for cytotoxic activity .
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Amide Derivatives: Converting the acetic acid to amides can enhance stability against hydrolysis compared to esters and increase water solubility .
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Ring Substituents: Introduction of polar functional groups on the aromatic ring can enhance solubility while maintaining biological activity .
Optimization Strategies
Based on current research, several strategies may enhance the bioactivity of 2-(Benzofuran-2-YL)acetic acid derivatives:
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Amide Formation: Converting the carboxylic acid to amides with various substituents may improve pharmacokinetic properties and biological activity .
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Ring Functionalization: Introducing functional groups at different positions of the benzofuran ring may target specific biological activities .
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Side Chain Modification: Extending or modifying the acetic acid side chain could enhance binding to specific biological targets .
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Heterocyclic Substitution: Introducing heterocyclic groups at strategic positions may enhance specific biological properties .
Related Compounds and Derivatives
2-(Benzofuran-2-YL)acetic acid serves as a precursor to numerous derivatives with varied applications and biological profiles.
Ethyl Ester Derivative
Ethyl 2-(benzofuran-2-yl)acetate (C₁₂H₁₂O₃) is a significant derivative with molecular weight 204.22 g/mol. This ester derivative offers altered solubility and bioavailability compared to the parent acid .
Amino Acid Derivative
Applications in Materials Science
Beyond biological applications, 2-(Benzofuran-2-YL)acetic acid and related benzofuran derivatives have potential applications in materials science. Research indicates these compounds may be valuable in developing:
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Organic light-emitting diodes (OLEDs)
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Organic photovoltaics (OPVs)
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Electronic materials with unique properties
The benzofuran core provides a rigid, planar structure with extended conjugation, making these compounds potentially useful in electronic and optical applications.
Future Research Directions
Based on current knowledge, several promising research directions for 2-(Benzofuran-2-YL)acetic acid can be identified:
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Optimization of Antifungal Activity: Further modifications to enhance potency against Fusarium oxysporum and expand the spectrum of antifungal activity.
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Development of Targeted Anticancer Derivatives: Design of derivatives with enhanced selectivity for specific cancer types.
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Improved Synthetic Methods: Development of more efficient, scalable, and environmentally friendly synthetic routes.
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Structure-Activity Relationship Refinement: Comprehensive studies to better understand how specific structural modifications influence biological activity.
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Formulation Development: Research on improving solubility, bioavailability, and delivery of these compounds for practical applications.
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